molecular formula C12H16ClNO2 B2918123 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide CAS No. 81494-08-8

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide

Cat. No.: B2918123
CAS No.: 81494-08-8
M. Wt: 241.72
InChI Key: NFDWKLDEDXLXMK-UHFFFAOYSA-N
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Description

Historical Context of Chloroacetamide Research

Chloroacetamides emerged as a critical class of compounds in the mid-20th century, driven by their utility in agrochemicals and pharmaceuticals. Early studies focused on their herbicidal properties, with alachlor and metolachlor becoming commercial staples. The structural modification of these compounds, including the introduction of alkoxy aromatic groups, aimed to enhance selectivity and environmental stability. For instance, the substitution of a 4-propoxyphenylmethyl group in 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide reflects efforts to optimize steric and electronic interactions for targeted applications.

Synthetic methodologies for chloroacetamides evolved alongside analytical techniques. The condensation of chloroacetyl chloride with substituted amines, as demonstrated in the synthesis of analogous compounds like 2-chloro-N-(4-methoxybenzyl)acetamide, became a standard approach. These methods prioritized yield optimization and purity, leveraging thin-layer chromatography (TLC) for reaction monitoring.

Scientific Significance in Organic Chemistry

The chloroacetamide functional group ($$ \text{ClCH}2\text{C(O)NR}2 $$) is pivotal in organic synthesis due to its dual reactivity:

  • Nucleophilic substitution : The chlorine atom undergoes displacement with amines, thiols, or alkoxides.
  • Electrophilic carbonyl reactivity : The amide group participates in condensation or cyclization reactions.

In this compound, the electron-donating propoxy group on the phenyl ring modulates the electronic environment of the acetamide moiety. This modulation enhances stability and influences intermolecular interactions, as evidenced by spectroscopic data. The compound’s crystalline structure, inferred from analogs like CHEMBL589214, suggests potential for co-crystal engineering in materials science.

Classification within Acetamide Derivatives

Chloroacetamides are a subclass of acetamides distinguished by a chlorine atom at the α-position relative to the carbonyl group. This compound belongs to the N-arylalkyl chloroacetamide family, which includes:

Subclass Example Compounds Key Features
N-Alkyl chloroacetamides Alachlor, Metolachlor Herbicidal activity
N-Aryl chloroacetamides 2-Chloro-N-(4-methoxybenzyl)acetamide Antimicrobial potential
N-Arylalkyl derivatives This compound Balanced lipophilicity and reactivity

This compound’s 4-propoxyphenylmethyl group enhances lipid solubility, facilitating membrane penetration in biological systems.

Research Importance and Academic Interest

Recent studies highlight two key research trajectories:

  • Agrochemical Development : Chloroacetamides inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, making them potent herbicides. The propoxy group in this compound may improve soil adsorption and rainfastness compared to shorter-chain analogs.
  • Antimicrobial Agents : Structural analogs exhibit activity against Staphylococcus aureus and Candida spp., attributed to the chloroacetamide moiety’s electrophilic reactivity.

Ongoing research explores its potential as a synthetic intermediate for:

  • Heterocyclic compounds : Via intramolecular cyclization to oxazolines or thiazolidines.
  • Metal-organic frameworks (MOFs) : As a ligand for coordinating transition metals.

Properties

IUPAC Name

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDWKLDEDXLXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide typically involves the reaction of 4-propoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

2-chloro-N-[(4-propoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to interact with cellular components through its functional groups .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents on the phenyl ring significantly impacts reactivity and intermolecular interactions:

Compound Name Substituent(s) on Phenyl Ring Electronic Effect Key References
2-Chloro-N-(4-hydroxyphenyl)acetamide –OH (para) Strong electron-withdrawing (via resonance)
2-Chloro-N-(4-nitrophenyl)acetamide –NO₂ (para) Strong electron-withdrawing (inductive/resonance)
2-Chloro-N-(4-fluorophenyl)acetamide –F (para) Moderate electron-withdrawing (inductive)
2-Chloro-N-(3,5-dichlorophenyl)acetamide –Cl (meta, para) Electron-withdrawing (inductive)
Target Compound –OCH₂CH₂CH₃ (para) Electron-donating (resonance via oxygen lone pairs)

Key Observations :

  • Fluorine’s inductive electron withdrawal (in 4-fluoro analog) contrasts with the electron-donating propoxy group, affecting hydrogen-bonding capabilities .

Crystallographic and Hydrogen-Bonding Patterns

Structural studies reveal distinct packing behaviors:

  • 2-Chloro-N-(4-fluorophenyl)acetamide : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, forming chains along the crystallographic axis .
  • 3-Chloro-N-(4-methoxyphenyl)propanamide : Features C–H···O contacts and N–H···O hydrogen bonds, creating homodromic chains .
  • Target Compound: No direct crystallographic data provided, but the propoxy group’s bulkiness may hinder close packing compared to smaller substituents like –F or –Cl.

Anticancer and Cytotoxic Profiles

Several analogs demonstrate notable bioactivity:

Compound Name Bioactivity (Cell Line, IC₅₀) Mechanism/Application References
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) IC₅₀ = 1.8 µM (Caco-2) Antiproliferative (MTT assay)
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Moderate cytotoxicity (HepG2, PANC-1) Anticancer lead compound
Target Compound Data not available Hypothesized: Potential agrochemical use

Key Insight : Thiadiazol- and pyridinyl-containing analogs (e.g., compound 7d) show enhanced cytotoxicity due to heterocyclic moieties enabling DNA intercalation or enzyme inhibition . The target compound’s propoxy group may instead favor lipid membrane interactions, suggesting utility in herbicide formulations.

Biological Activity

2-Chloro-N-[(4-propoxyphenyl)methyl]acetamide is a synthetic organic compound that has gained attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClNOC_{12}H_{14}ClNO, with a molecular weight of approximately 239.7 g/mol. The structure features a chloro group, a propoxyphenyl moiety, and an acetamide functional group, which contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO
Molecular Weight239.7 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
  • Cellular Uptake : The propoxy group may enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit antimicrobial properties. A study demonstrated that certain acetamide derivatives showed significant activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Case Study: Antimicrobial Efficacy

In a controlled study, the compound was tested against common pathogens:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results showed that this compound inhibited the growth of these bacteria at varying concentrations, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionPotential inhibition of COX

Research Findings and Future Directions

Despite promising results, further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-propoxyphenylmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization may include using coupling agents like N,N′-carbonyldiimidazole (CDI) to enhance reaction efficiency . Purification typically involves column chromatography or recrystallization from ethanol.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the propoxyphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and the chloroacetamide backbone (C=O at ~168 ppm in 13C^{13}C) .
  • X-ray Crystallography : Reveals intermolecular N–H⋯O hydrogen bonding and intramolecular C–H⋯O interactions, critical for understanding packing efficiency and stability .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H stretch) validate the amide group .

Q. What safety protocols are recommended for handling chloroacetamide derivatives?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.
  • Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How does substituent variation on the phenyl ring influence biological activity?

  • Methodological Answer :

  • Structural Analogs : Compare analogs like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (anticonvulsant activity) and 2-chloro-N-(4-nitrophenyl)acetamide (herbicidal properties) to establish structure-activity relationships (SAR) .
  • Table of Key Analogs :
CompoundSubstituentActivityReference
2-Chloro-N-(4-fluorophenyl)-FAnticancer (in vitro)
2-Chloro-N-(4-nitrophenyl)-NO2_2Herbicidal

Q. What strategies address low yields in coupling reactions during synthesis?

  • Methodological Answer :

  • Optimize reaction temperature (e.g., 0–5°C for chloroacetyl chloride addition to prevent side reactions).
  • Use activating agents like CDI or N-hydroxysuccinimide (NHS) to improve amide bond formation .
  • Employ continuous flow reactors for scalable and reproducible synthesis .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Cross-validate using orthogonal assays (e.g., MTT for cytotoxicity vs. Western blot for protein expression).
  • Control for structural impurities via HPLC (>95% purity) .
  • Consider species-specific responses; e.g., nasal turbinate tumors in rats vs. no observed effects in primates .

Data Contradiction Analysis

Q. Why do similar chloroacetamides exhibit divergent toxicity profiles?

  • Methodological Answer :

  • Metabolic Pathways : Cytochrome P450 enzymes may metabolize substituents differently (e.g., nitro groups forming reactive intermediates).
  • Species Sensitivity : Rats show higher susceptibility to nasal tumors due to metabolic differences compared to humans .

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